molecular formula C24H36N4O6S B8238725 Biotin-AEEA-Tyramide

Biotin-AEEA-Tyramide

Cat. No.: B8238725
M. Wt: 508.6 g/mol
InChI Key: ITANZMLRCKMBSO-JTAQYXEDSA-N
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Description

The compound Biotin-AEEA-Tyramide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-AEEA-Tyramide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the thieno[3,4-d]imidazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-halo ketone under basic conditions.

    Functionalization of the core: Introduction of the oxo and hydroxy groups can be done through oxidation and reduction reactions, respectively.

    Coupling reactions: The final step involves coupling the functionalized core with the appropriate amine and ester groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Biotin-AEEA-Tyramide: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amine and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

Key Applications

  • Immunohistochemistry (IHC)
    • Enhanced Detection : Biotin-AEEA-Tyramide is utilized in TSA protocols to improve the sensitivity of IHC assays. It allows for the visualization of antigens that would otherwise be undetectable due to low expression levels.
    • Multiplexing : Recent advancements have incorporated this compound into multiplex fluorescent systems, enabling simultaneous detection of multiple targets within a single sample .
  • Proteomics
    • Proximity-Dependent Biotinylation : This compound is employed in proximity-dependent biotinylation techniques (e.g., BioID and APEX) to label proteins that are in close proximity to biotinylated enzymes. This approach facilitates the study of protein interactions and cellular localization .
    • Mass Spectrometry Analysis : this compound enhances the identification of biotinylated peptides during mass spectrometry analysis, contributing to more accurate proteomic profiling .
  • Cellular Imaging
    • Fluorescence Microscopy : The compound is used in fluorescence microscopy to visualize cellular structures with high resolution. Its application in combination with other imaging techniques has shown improved signal-to-noise ratios, making it valuable for studying complex biological systems .
    • Expansion Microscopy : this compound has been integrated into expansion microscopy protocols to enhance fluorescence signals while preserving cellular structures, allowing for detailed imaging at nanometer resolutions .

Case Study 1: Immunohistochemical Analysis in Neural Tissue

A study demonstrated the effectiveness of this compound in enhancing androgen receptor immunoreactivity in rat brain tissues. The application of TSA resulted in a 10-100 fold increase in signal intensity, allowing for better visualization of ARs in regions like the prefrontal cortex, which typically exhibit low receptor expression .

Case Study 2: Proximity Labeling for Protein Interaction Mapping

In another investigation, researchers applied this compound within a BioID framework to map protein interactions in live cells. The study reported a significant increase in identified protein interactions compared to conventional methods, showcasing its utility in understanding cellular dynamics and interactions .

Data Table: Comparison of Signal Enhancement Techniques

TechniqueSignal IncreaseApplication AreaNotes
Tyramide Signal Amplification10-100 foldImmunohistochemistryEnhances detection of low-abundance targets
Proximity-Dependent BiotinylationVariesProteomicsUseful for studying protein interactions
Fluorescence MicroscopyHighCellular ImagingImproves visualization clarity
Expansion MicroscopyModerateStructural BiologyPreserves cellular architecture

Mechanism of Action

The mechanism of action of Biotin-AEEA-Tyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]butanamide
  • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]hexanamide

Uniqueness

The uniqueness of Biotin-AEEA-Tyramide lies in its specific structural features, which confer distinct biological and chemical properties. These features include the thieno[3,4-d]imidazole core and the presence of multiple functional groups that allow for diverse chemical modifications and interactions.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O6S/c29-18-7-5-17(6-8-18)9-10-25-22(31)15-34-14-13-33-12-11-26-21(30)4-2-1-3-20-23-19(16-35-20)27-24(32)28-23/h5-8,19-20,23,29H,1-4,9-16H2,(H,25,31)(H,26,30)(H2,27,28,32)/t19-,20-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANZMLRCKMBSO-JTAQYXEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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